REACTION_CXSMILES
|
[F:1][C:2]1([F:13])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11]>[Pd]>[F:8][CH:5]1[C:4]([F:9])([F:10])[C:3]([F:11])([F:12])[C:2]([F:1])([F:13])[CH:6]1[F:7]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC1(C(C(C(=C1F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at a temperature of 50° C.
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
After the removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1C(C(C(C1(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1([F:13])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11]>[Pd]>[F:8][CH:5]1[C:4]([F:9])([F:10])[C:3]([F:11])([F:12])[C:2]([F:1])([F:13])[CH:6]1[F:7]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC1(C(C(C(=C1F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at a temperature of 50° C.
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
After the removal of the catalyst
|
Type
|
DISTILLATION
|
Details
|
the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1C(C(C(C1(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |